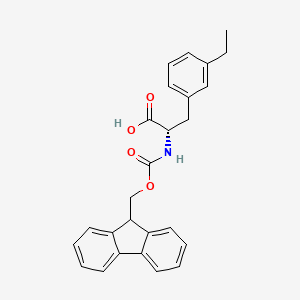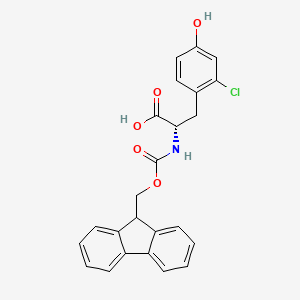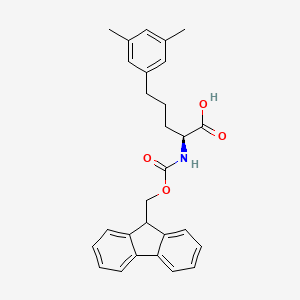
Fmoc-4-(3-fluorophenyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-(3-fluorophenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine residue. The compound also features a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(3-fluorophenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-(3-fluorophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HATU or DIC.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in DMF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotection: Free amino group of 4-(3-fluorophenyl)-L-phenylalanine.
Coupling: Peptide chains with this compound incorporated.
Substitution: Functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-4-(3-fluorophenyl)-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the incorporation of fluorinated phenylalanine residues into peptides, which can be useful for studying protein-ligand interactions and enhancing the stability of peptide-based drugs.
Biology
In biological research, this compound is used to create peptides with specific properties, such as increased hydrophobicity or altered binding affinities. These modified peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and receptor binding.
Medicine
The compound is also explored in medicinal chemistry for the development of peptide-based therapeutics. Fluorinated peptides often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as a building block for complex organic molecules. Its unique properties make it valuable for creating compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of Fmoc-4-(3-fluorophenyl)-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of peptides with fluorinated phenylalanine residues. These fluorinated residues can influence the overall structure, stability, and biological activity of the peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-4-fluorophenylalanine: Similar structure but lacks the additional phenyl ring.
Fmoc-3-fluorophenylalanine: Fluorine atom is positioned differently on the phenyl ring.
Fmoc-4-(4-fluorophenyl)-L-phenylalanine: Fluorine atom is on the para position of the phenyl ring.
Uniqueness
Fmoc-4-(3-fluorophenyl)-L-phenylalanine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for the creation of peptides with distinct properties, making it a valuable tool in peptide synthesis and drug development.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSUZOFWOYIFRD-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178117.png)










